2-(1-methyl-1H-tetrazol-5-yl)aniline
Overview
Description
“2-(1-methyl-1H-tetrazol-5-yl)aniline” is a chemical compound with the empirical formula C8H9N5. It has a molecular weight of 175.19 . This compound is part of a class of chemicals known as tetrazoles, which are heterocyclic compounds that play a significant role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “2-(1-methyl-1H-tetrazol-5-yl)aniline”, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, often resulting in good to excellent yields .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-tetrazol-5-yl)aniline” can be represented by the SMILES stringCc1ccc(cc1N)-n2cnnn2
. The InChI key for this compound is NEYJGZGFZZOFEQ-UHFFFAOYSA-N
. Chemical Reactions Analysis
Tetrazoles, including “2-(1-methyl-1H-tetrazol-5-yl)aniline”, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with certain active metals to produce new compounds .Physical And Chemical Properties Analysis
“2-(1-methyl-1H-tetrazol-5-yl)aniline” is a solid compound . It has a strong negative inductive effect (−I electron withdrawing) and a weak positive mesomeric effect (+M electron releasing) .Scientific Research Applications
Electroluminescence and Photophysics
One significant application is in the synthesis and development of luminescent materials. For instance, studies on tetradentate bis-cyclometalated platinum(II) complexes, incorporating various aniline derivatives, have demonstrated their potential in creating highly efficient organic light-emitting diodes (OLEDs). These complexes exhibit strong luminescence, covering a wide range of emission colors from blue to red, making them suitable for display and lighting technologies (Vezzu et al., 2010).
Antimicrobial Agents
Derivatives of "2-(1-methyl-1H-tetrazol-5-yl)aniline" have also been explored for their antimicrobial properties. The synthesis and characterization of novel heterocyclic disazo dyes from aniline derivatives have been studied for their antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Karcı et al., 2009).
Catalysis and Synthetic Applications
Furthermore, these compounds are utilized in catalytic processes and as intermediates in organic synthesis. For example, the design of ionic liquids incorporating aniline derivatives for the efficient nitration of aromatic compounds showcases the role of these substances in facilitating chemical transformations (Zolfigol et al., 2012).
Material Science
In material science, the electropolymerization of aniline in ionic liquids to produce polyaniline (PAn) highlights the application of "2-(1-methyl-1H-tetrazol-5-yl)aniline" derivatives in creating conductive polymers with significant electrochemical activity and electrocatalytic properties (Ximin et al., 2005).
Future Directions
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOMGSQQOSNFTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629749 | |
Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-tetrazol-5-yl)aniline | |
CAS RN |
858484-20-5 | |
Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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